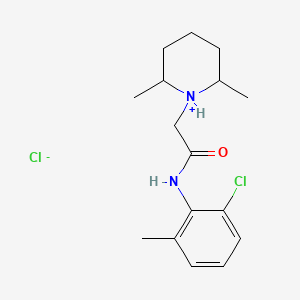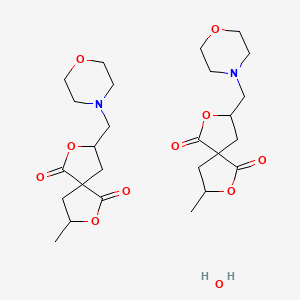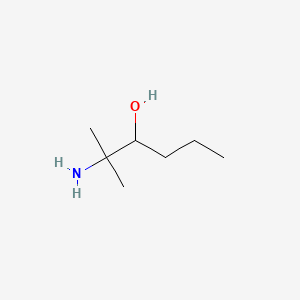
2-Amino-2-methyl-3-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-hexanol is an organic compound with the molecular formula C7H17NO It is a type of amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-3-hexanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-hexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-hexanone in the presence of ammonia. This method is efficient and can be scaled up for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-hexanone or 2-methyl-3-hexanal.
Reduction: Formation of 2-amino-2-methylhexane.
Substitution: Formation of various substituted amino alcohols.
Applications De Recherche Scientifique
2-Amino-2-methyl-3-hexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-hexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Similar structure but with a different carbon chain length.
3-Amino-2-methyl-1-butanol: Similar functional groups but different carbon chain positioning.
Uniqueness
2-Amino-2-methyl-3-hexanol is unique due to its specific carbon chain length and the positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63765-79-7 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
Clé InChI |
FHQBXDQYWIINRX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


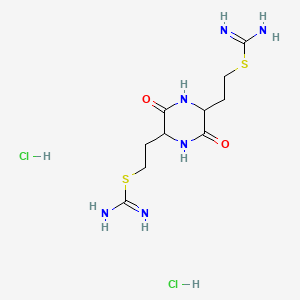
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
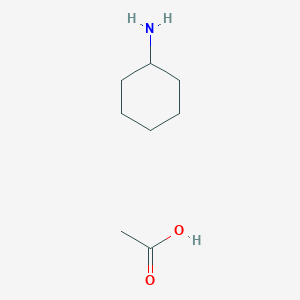
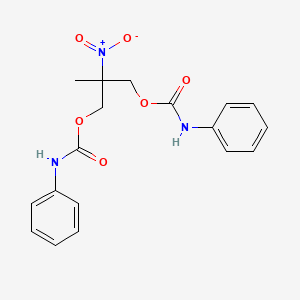
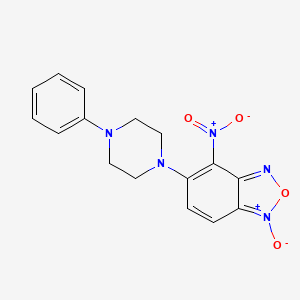
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
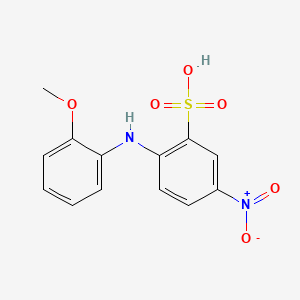


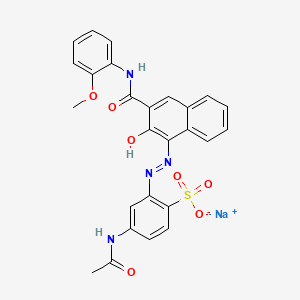
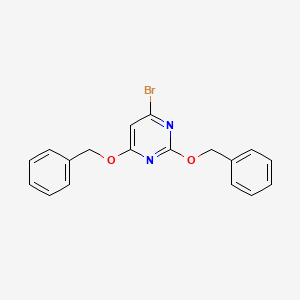
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
